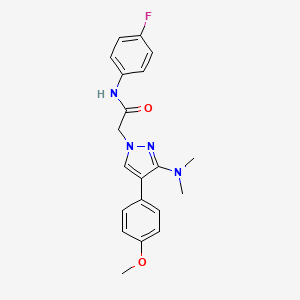
(E)-2-cyano-N-methyl-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related furan and acrylamide derivatives involves various strategies, including green chemistry approaches under microwave radiation, employing filamentous marine and terrestrial-derived fungi for ene-reduction, and traditional chemical synthesis techniques involving condensation reactions with various amines and alcohols (Jimenez et al., 2019). These methods highlight the diversity of approaches in synthesizing complex molecules containing cyano, furan, and acrylamide groups.
Molecular Structure Analysis
Molecular structure analysis of similar compounds is typically carried out using NMR spectroscopy and single-crystal X-ray diffraction, providing detailed insights into the arrangement of atoms and the stereochemistry of the molecules. For example, compounds with related structures have been synthesized with high yields and their configurations determined using these techniques (Kariuki et al., 2022).
Chemical Reactions and Properties
The chemical properties of acrylamides and related compounds are influenced by the presence of functional groups such as cyano, nitro, and furan moieties. These groups can undergo various chemical reactions, including ene-reductions, cyclization, and addition reactions, leading to the formation of new compounds with diverse biological and chemical activities. Studies have shown that these reactions can be influenced by factors such as the choice of solvent, catalyst, and reaction conditions, affecting the yield and stereochemistry of the products (Bondock et al., 2014).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, can be characterized through techniques like Differential Scanning Calorimetry (DSC) and X-ray diffraction. These properties are crucial for understanding the behavior of these molecules under different conditions and for their application in various fields (Gupta et al., 2013).
科学的研究の応用
Green Organic Chemistry Synthesis
(E)-2-cyano-3(furan-2-yl) acrylamide has been utilized in green organic chemistry synthesis under microwave radiation. The synthesis also involved the use of filamentous marine and terrestrial-derived fungi for ene-reduction, yielding a compound with an uncommon CN-bearing stereogenic center. This method provides a more environmentally friendly approach to chemical synthesis (Jimenez et al., 2019).
Corrosion Inhibition
Acrylamide derivatives, including those similar to (E)-2-cyano-N-methyl-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)acrylamide, have been studied as corrosion inhibitors for copper in nitric acid solutions. These studies involve various chemical and electrochemical methods, indicating the potential of these compounds as effective corrosion inhibitors (Abu-Rayyan et al., 2022).
Broad Spectrum Cytotoxic Agents
Certain acrylamide analogues, related to (E)-2-cyano-N-methyl-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)acrylamide, have shown promise as broad spectrum cytotoxic agents for cancer treatment. Research in this area has focused on developing focused compound libraries to identify new lead compounds with improved cytotoxicity (Tarleton et al., 2013).
Inhibitor for SARS Coronavirus
A compound structurally similar to (E)-2-cyano-N-methyl-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)acrylamide has been found to suppress the enzymatic activities of the SARS coronavirus helicase. This discovery opens up potential avenues for developing inhibitors against coronaviruses (Lee et al., 2017).
将来の方向性
特性
IUPAC Name |
(E)-2-cyano-N-methyl-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-10-3-5-13(14(7-10)19(21)22)15-6-4-12(23-15)8-11(9-17)16(20)18-2/h3-8H,1-2H3,(H,18,20)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTSTOGXBUMLFF-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]benzoate](/img/structure/B2487054.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2487055.png)

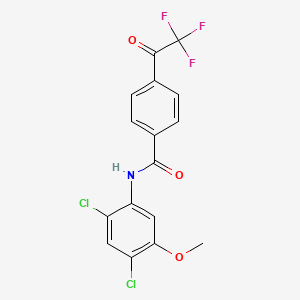
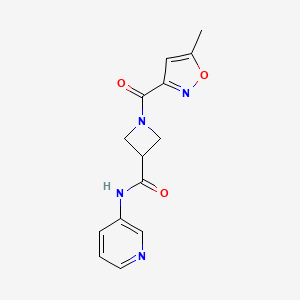
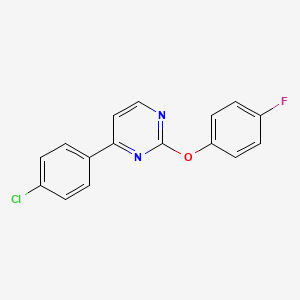
![5-methyl-2-(methylsulfanyl)-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2487066.png)

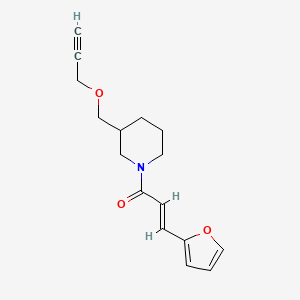
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2487070.png)
![3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-nitrobenzoate](/img/structure/B2487073.png)

![5-methyl-2-(4-(thiophene-3-carbonyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2487076.png)
